molecular formula C7H7N3 B11783570 6-Amino-5-methylpicolinonitrile

6-Amino-5-methylpicolinonitrile

Cat. No.: B11783570
M. Wt: 133.15 g/mol
InChI Key: DMNVJTJJXPUTBR-UHFFFAOYSA-N
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Description

6-Amino-5-methylpicolinonitrile is a heterocyclic organic compound with the molecular formula C7H7N3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 6th position and a methyl group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 6-Amino-5-methylpicolinonitrile involves the reaction of 6-bromo-2-methyl-3-aminopyridine with zinc cyanide in the presence of a palladium catalyst. The reaction mixture is typically stirred at room temperature for about 22 hours. The product is then purified by chromatography to obtain this compound in good yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-methylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-Amino-5-methylpicolinonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-5-methylpicolinonitrile largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Amino-6-methylpicolinonitrile
  • 6-Cyano-2-methyl-3-aminopyridine
  • 6-Amino-5-carboxamidouracil

Comparison: 6-Amino-5-methylpicolinonitrile is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 5-Amino-6-methylpicolinonitrile has a similar structure but differs in the position of the amino group, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

6-amino-5-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H7N3/c1-5-2-3-6(4-8)10-7(5)9/h2-3H,1H3,(H2,9,10)

InChI Key

DMNVJTJJXPUTBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C#N)N

Origin of Product

United States

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